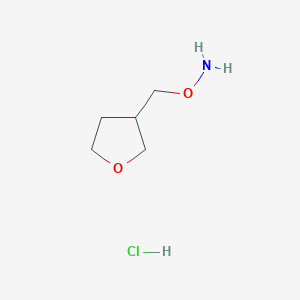

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

Description

Propriétés

IUPAC Name |

O-(oxolan-3-ylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUHKKFIPFWTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Purification of O-(Oxolan-3-ylmethyl)hydroxylamine Hydrochloride: A Mechanistic and Methodological Guide

O-alkylhydroxylamines are indispensable structural motifs in modern drug discovery, frequently deployed to synthesize metabolically stable oxime ethers or as pharmacophores in enzyme inhibition[1]. Specifically, O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride (CAS: 854382-86-8)[2] provides a highly polar, oxygen-rich tetrahydrofuran (oxolane) ring that can significantly modulate the physicochemical properties of a drug candidate.

This technical guide outlines a robust, scalable, and self-validating synthetic workflow for this compound. As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of operations, explicitly detailing the mechanistic causality and in-process controls required to ensure high-fidelity synthesis and orthogonal purification.

Retrosynthetic Strategy and Route Selection

The fundamental challenge in synthesizing O-alkylhydroxylamines is the selective formation of the C–O–N linkage without inducing N-alkylation or over-alkylation. While direct alkylation of N-hydroxyphthalimide (NHPI) with an alkyl halide is a known pathway, it necessitates the pre-activation of oxolan-3-ylmethanol into a potentially unstable mesylate or bromide.

Instead, the Mitsunobu reaction is the premier choice for this transformation[1]. It allows for the direct, one-pot coupling of the commercially available primary alcohol (oxolan-3-ylmethanol) with NHPI under mild, neutral conditions. Following the coupling, the phthalimide protecting group is cleaved via hydrazinolysis to yield the free base, which is subsequently trapped as the stable hydrochloride salt[1].

Fig 1. Retrosynthetic pathway utilizing the Mitsunobu reaction and subsequent hydrazinolysis.

Experimental Workflow & Mechanistic Causality

Phase 1: Mitsunobu Coupling

Objective: Formation of the protected intermediate, N-(oxolan-3-ylmethoxy)phthalimide.

-

Protocol:

-

Charge a flame-dried, argon-purged reaction vessel with oxolan-3-ylmethanol (1.0 equiv), NHPI (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv).

-

Suspend the mixture in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice-water bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes.

-

Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

-

Concentrate the crude mixture under reduced pressure.

-

-

Mechanistic Causality: DIAD is added dropwise at 0 °C to strictly control the highly exothermic formation of the reactive betaine intermediate between PPh₃ and DIAD. If the temperature spikes, the betaine can prematurely degrade, or the alcohol may undergo undesired side reactions (e.g., symmetrical ether formation). NHPI, having a pKa of ~6.0, is acidic enough to efficiently protonate the betaine, driving the reaction forward.

-

Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc 7:3) or LC-MS. The validation point is the complete disappearance of the alcohol spot and the emergence of a less polar, UV-active spot corresponding to the N-alkoxyphthalimide.

Phase 2: Hydrazinolysis & Orthogonal Purification

Objective: Cleavage of the phthalimide group and complete removal of Mitsunobu byproducts (Triphenylphosphine oxide [TPPO] and DIADH₂).

-

Protocol:

-

Dissolve the crude N-(oxolan-3-ylmethoxy)phthalimide in ethanol (0.5 M).

-

Add hydrazine monohydrate (1.5 equiv) and stir at room temperature for 4 hours. A thick white precipitate will form.

-

Filter the suspension through a Celite pad to remove the solid. Wash the filter cake with cold ethanol.

-

Concentrate the filtrate and partition the residue between dichloromethane (DCM) and 1M aqueous HCl.

-

Separate the layers. Wash the acidic aqueous layer twice more with DCM.

-

Cool the aqueous layer to 0 °C and carefully adjust the pH to >10 using 2M aqueous NaOH.

-

Extract the basified aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free base as a pale oil.

-

-

Mechanistic Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls, forming a stable, cyclic phthalhydrazide byproduct. Because phthalhydrazide is highly insoluble in ethanol, it drives the equilibrium forward and allows for easy initial removal via filtration. However, the filtrate remains contaminated with TPPO and DIADH₂[3]. Advanced library synthesis sometimes uses Capture-ROMP-Release resins to avoid this[3], but for scalable synthesis, an orthogonal acid-base extraction is superior. By exploiting the basicity of the newly formed O-alkylhydroxylamine (pKa ~4.5), we force the protonated product into the aqueous phase. TPPO and DIADH₂ remain strictly neutral and are washed away in the organic phase.

-

Self-Validation System: The precipitation of phthalhydrazide serves as a visual kinetic indicator. During extraction, validating the aqueous layer's pH (>10) prior to the final DCM extraction is critical; failure to fully deprotonate the amine will result in catastrophic yield loss.

Fig 2. Orthogonal liquid-liquid extraction workflow for the isolation of the free base.

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization of the final product.

-

Protocol:

-

Dissolve the pure free base oil in anhydrous diethyl ether (or a 1:1 mixture of ether/DCM if solubility is poor).

-

Cool to 0 °C under argon.

-

Slowly add a stoichiometric excess of 4M HCl in dioxane (or bubble anhydrous HCl gas).

-

Stir for 30 minutes as a white crystalline solid precipitates.

-

Filter the solid under a nitrogen blanket, wash with cold ether, and dry under high vacuum.

-

-

Mechanistic Causality: Free O-alkylhydroxylamines are volatile and susceptible to slow oxidative degradation. Protonation of the amine lone pair forms a highly stable, non-hygroscopic hydrochloride salt[1] that is ideal for long-term storage and precise stoichiometric weighing in subsequent drug-building steps.

-

Self-Validation System: The immediate formation of a crystalline precipitate upon HCl addition confirms successful salt formation. Final validation is achieved via ¹H NMR (D₂O), ensuring the absence of aromatic protons (confirming complete removal of phthalhydrazide and TPPO).

Quantitative Data & Analytical Specifications

To ensure reproducibility across different laboratory environments, the following analytical parameters and expected yields should be used to benchmark the process.

| Parameter | Specification / Expected Value |

| Chemical Name | O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride |

| CAS Registry Number | 854382-86-8[2] |

| Molecular Formula | C₅H₁₁NO₂ · HCl[4] |

| Molecular Weight | 153.61 g/mol [2] |

| Mitsunobu Step Yield | 75 – 85% (Typical for unhindered primary alcohols) |

| Deprotection & Isolation Yield | 80 – 90% |

| Overall Isolated Yield | 60 – 75% |

| Target Purity (HPLC-UV) | ≥ 98.0% |

| Physical Appearance | White to off-white crystalline powder |

References

-

Malachowski WP, Winters M, DuHadaway JB, et al. "O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1." European Journal of Medicinal Chemistry. 2016;108:564-576. [Link]

-

Harned AM, Hanson PR. "Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines." Organic Letters. 2002;4(6):917-921. [Link]

-

Chemsrc. "O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride - CAS 854382-86-8." Chemical Database. [Link]

Sources

- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:854382-86-8 | O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 854382-86-8|O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride|O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride|-范德生物科技公司 [bio-fount.com]

O-(oxolan-3-ylmethyl)hydroxylamine Hydrochloride: Mechanism of Action, Bioconjugation, and Pharmacophore Engineering

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry and bioconjugation, the precise modulation of a molecule's physicochemical properties is paramount to achieving target selectivity and metabolic stability. O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride (CAS: 854382-86-8) has emerged as a highly specialized bifunctional building block. Unlike active pharmaceutical ingredients (APIs) that possess a direct biological target, the "mechanism of action" of this compound is dual-faceted:

-

Chemical Mechanism: It acts as a potent α-effect nucleophile, driving chemoselective oxime ligations (click chemistry) with aldehydes and ketones under mild physiological conditions[1].

-

Pharmacological Mechanism: It serves as a privileged pharmacophore modifier. The incorporation of the oxolan-3-ylmethyl (tetrahydrofuran-methyl) moiety into a drug scaffold enhances aqueous solubility, introduces a directional hydrogen-bond acceptor, and dramatically improves resistance to cytochrome P450 (CYP450) mediated oxidative metabolism[2].

This whitepaper details the mechanistic causality behind its chemical reactivity, its pharmacological utility in targeted therapeutics (such as PI3K and TRPA1 inhibitors), and provides self-validating experimental protocols for its application in drug discovery workflows.

Chemical Mechanism of Action: The Oxime Ligation Pathway

The primary chemical utility of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride lies in its ability to form highly stable oxime linkages. The hydrochloride salt form is intentionally utilized to prevent premature oxidation of the hydroxylamine and to extend the reagent's shelf life.

Upon dissolution in a mildly acidic aqueous buffer (pH 4.5–6.0), the free base is liberated. The adjacent oxygen atom donates electron density to the nitrogen (the α-effect), making the hydroxylamine significantly more nucleophilic than standard primary amines[1].

The Catalytic Bypass

Direct oxime formation is often rate-limited by the dehydration of the hemiaminal intermediate. To bypass this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly reacts with the target carbonyl to form a protonated Schiff base (imine). The O-(oxolan-3-ylmethyl)hydroxylamine then undergoes a rapid transimination reaction with the Schiff base, followed by dehydration to yield the thermodynamically stable oxime conjugate[3].

Fig 1: Chemoselective oxime ligation workflow utilizing aniline catalysis.

Pharmacological Mechanism: Engineering the Oxolane Pharmacophore

When O-(oxolan-3-ylmethyl)hydroxylamine is conjugated to a drug scaffold, the resulting molecule gains distinct pharmacokinetic and pharmacodynamic advantages. The choice of the oxolane (tetrahydrofuran) ring over a simple linear alkyl chain (e.g., O-methyl or O-ethyl) is a deliberate structural engineering decision[4].

Table 1: Comparative Physicochemical Profile

| Property | O-Methylhydroxylamine | O-(oxolan-3-ylmethyl)hydroxylamine | Causality / Pharmacological Impact |

| Steric Bulk | Minimal | Moderate (Cyclic ether) | Fills hydrophobic pockets in kinase active sites; restricts bond rotation to lock active conformations. |

| H-Bond Acceptors | 1 (Oxime Oxygen) | 2 (Oxime Oxygen + Oxolane Oxygen) | Enhances target engagement via additional hydrogen bonding with active site residues without adding H-bond donors[2]. |

| cLogP Contribution | Low | Moderate | Balances lipophilicity for optimal membrane permeability without causing excessive hydrophobicity. |

| Metabolic Stability | Susceptible to rapid O-demethylation | Resistant to CYP-mediated cleavage | The cyclic ether sterically hinders cytochrome P450 access, prolonging the drug's half-life in vivo. |

In the development of kinase inhibitors (such as PI3K modulators) and TRPA1 antagonists, the oxolane oxygen frequently acts as a critical hydrogen-bond acceptor with hinge-region residues, while the oxime double bond provides rigid vectorality, directing the oxolane ring deep into the binding pocket[2][5].

Fig 2: Pharmacological impact of an oxolane-oxime derivative on the PI3K/AKT signaling pathway.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity bioconjugation and subsequent validation of the pharmacophore's stability, the following self-validating protocols are recommended.

Protocol 1: Chemoselective Oxime Ligation (Aniline-Catalyzed)

Objective: To conjugate O-(oxolan-3-ylmethyl)hydroxylamine to a target carbonyl-containing scaffold.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid. Causality: pH 4.5 is the optimal thermodynamic sweet spot; it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to keep a fraction of the hydroxylamine unprotonated (active nucleophile).

-

Reagent Solubilization: Dissolve the target aldehyde/ketone (1.0 eq, 10 mM final concentration) in a minimal amount of DMSO (max 10% v/v final).

-

Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50 mM. Incubate for 10 minutes at room temperature to allow Schiff base formation.

-

Ligation: Add O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride (1.5 eq) to the mixture.

-

Self-Validating Monitoring: Monitor the reaction via LC-MS. Validation Check: You must observe the transient appearance of the aniline-Schiff base mass, followed by its complete disappearance and replacement by the final oxime conjugate mass within 1–2 hours.

-

Purification: Quench the reaction by raising the pH to 7.5 with 0.1 M NaOH. Purify the resulting oxime via preparative reverse-phase HPLC.

Protocol 2: Microsomal Stability Assay (Phase I Metabolism Validation)

Objective: To validate the metabolic resistance of the newly synthesized oxolane-oxime conjugate against CYP450 degradation.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Test Compound Spiking: Add the oxolane-oxime conjugate to the buffer to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) is ≤0.5% to prevent CYP inhibition.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

-

Self-Validating Controls: Run two parallel control arms:

-

Positive Control: Verapamil or Testosterone (ensures the microsomes are active).

-

Negative Control: Test compound without NADPH (differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis).

-

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

-

Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Conclusion

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride transcends its role as a simple chemical reagent. By facilitating highly efficient, aniline-catalyzed oxime ligations, it allows researchers to seamlessly integrate the oxolan-3-ylmethyl pharmacophore into complex drug scaffolds. This integration directly addresses common pharmacokinetic liabilities—enhancing metabolic stability and optimizing target engagement through precise hydrogen-bond acceptor positioning. When applied using rigorous, self-validating protocols, it is a powerful tool for next-generation drug discovery.

References

-

Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry - A European Journal.[Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.[Link]

-

Caldarelli, A., et al. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Advances.[Link]

-

Mukhopadhyay, S., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry.[Link]

- US Patent 11492348B2 (2022). Tri-substituted aryl and heteroaryl derivatives as modulators of PI3-kinase and autophagy pathways.

-

Hecker, P. S., et al. (1999). Protein Kinase C Ligands Based on Tetrahydrofuran Templates Containing a New Set of Phorbol Ester Pharmacophores. Journal of Medicinal Chemistry.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US11492348B2 - Tri-substituted aryl and heteroaryl derivatives as modulators of PI3-kinase and autophagy pathways - Google Patents [patents.google.com]

Reactivity of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride with Carbonyls: A Guide to Oxime Ligation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the reaction between O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride and carbonyl compounds (aldehydes and ketones). It is designed for researchers, scientists, and drug development professionals who utilize oxime ligation for bioconjugation, molecular probe synthesis, and the development of novel therapeutics. We will explore the underlying reaction mechanism, critical experimental parameters, detailed protocols, and methods for product characterization. The focus is on providing both foundational knowledge and practical insights to enable the successful application of this versatile chemical transformation.

Introduction

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a bifunctional reagent of significant interest in modern medicinal chemistry and chemical biology. The molecule features a hydrophilic oxolane (tetrahydrofuran) moiety and a reactive aminooxy group. This aminooxy functionality is the cornerstone of its utility, enabling it to undergo a highly selective and robust reaction with aldehydes and ketones to form a stable oxime linkage.

This reaction, known as oxime ligation, is a premier example of a "click-type" reaction due to its high chemoselectivity, efficiency under mild, often aqueous conditions, and the formation of a single, stable product with water as the only byproduct.[1][2] The stability of the resulting oxime bond, particularly when compared to other imine-based linkages like hydrazones, makes it exceptionally well-suited for creating durable conjugates in complex biological systems.[1] These attributes have positioned reagents like O-(oxolan-3-ylmethyl)hydroxylamine as invaluable tools for the site-specific modification of proteins, the synthesis of antibody-drug conjugates (ADCs), and the construction of complex bioactive molecules.

The Core Principles of Oxime Ligation

The formation of an oxime is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. Understanding the factors that govern this process is critical for optimizing reaction outcomes.

The Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final oxime product.

Step-by-Step Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the carbonyl carbon, forming a new carbon-nitrogen bond. This step is often facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1][3]

-

Formation of a Tetrahedral Intermediate: This attack results in a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.[4]

-

Proton Transfer: A proton is transferred from the newly formed ammonium group to the oxygen atom. This can occur via intramolecular or solvent-mediated pathways.

-

Dehydration: The hydroxyl group of the intermediate is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen atom then helps to expel the water molecule, forming a C=N double bond.

-

Final Product: Deprotonation of the nitrogen yields the stable oxime product. The reaction can result in a mixture of E and Z geometric isomers.

The enhanced nucleophilicity of the aminooxy group compared to a simple amine is attributed to the "alpha effect," where the adjacent oxygen atom's lone pairs destabilize the ground state of the nitrogen nucleophile, thereby lowering the activation energy for the reaction.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [rogue-scholar.org]

Spectroscopic Characterization of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride (CAS 854382-86-8), a key intermediate in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. Furthermore, it offers field-proven, step-by-step protocols for the acquisition of high-quality spectral data for this compound, grounded in the principles of scientific integrity and experimental causality. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel chemical entities.

Molecular Structure and Spectroscopic Overview

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride possesses a unique combination of a saturated heterocyclic (oxolane) ring, a flexible methyleneoxy linker, and a protonated hydroxylamine moiety. This structure dictates a distinct spectroscopic fingerprint, which can be elucidated through a combination of NMR, IR, and MS techniques.

// Atom nodes O1 [label="O", pos="0,0.5!", color="#EA4335"]; C2 [label="CH2", pos="-1,0!", color="#4285F4"]; C3 [label="CH", pos="-1,-1!", color="#4285F4"]; C4 [label="CH2", pos="0,-1.5!", color="#4285F4"]; C5 [label="CH2", pos="1,-1!", color="#4285F4"]; C6 [label="CH2", pos="-2,-1.5!", color="#4285F4"]; O7 [label="O", pos="-3,-1.5!", color="#EA4335"]; N8 [label="NH3+", pos="-4,-1.5!", color="#34A853"]; Cl [label="Cl-", pos="-5,-1.5!", color="#FBBC05"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C3 -- C6; C6 -- O7; O7 -- N8; }

Caption: 2D structure of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride.This guide will systematically deconstruct the predicted spectroscopic data, providing a robust framework for the empirical verification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the oxolane ring, the methylene linker, and the hydroxylamine group. The hydrochloride salt form will likely result in broad, exchangeable proton signals for the -NH3+ and potentially any residual water. The use of a deuterated solvent that can solubilize the salt, such as deuterium oxide (D₂O) or methanol-d₄, is crucial.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| -OH (of NH₃OH ⁺) | Highly variable, likely broad | Singlet (broad) | Exchangeable proton, chemical shift dependent on concentration and solvent. |

| -NH₃ ⁺ | Highly variable, likely broad | Singlet (broad) | Exchangeable protons, chemical shift dependent on concentration and solvent. |

| C H₂-O (ring) | ~3.5 - 3.8 | Multiplet | Diastereotopic protons adjacent to the ring oxygen.[1] |

| O-CH ₂-CH (ring) | ~3.5 - 3.8 | Multiplet | Diastereotopic protons adjacent to the ring oxygen.[1] |

| O-CH₂ -N | ~3.9 - 4.2 | Doublet | Methylene protons adjacent to the electronegative oxygen and deshielded by the protonated nitrogen. |

| CH -CH₂-O (ring) | ~2.5 - 2.8 | Multiplet | Methine proton of the oxolane ring. |

| C-CH₂ -C (ring) | ~1.8 - 2.2 | Multiplet | Methylene protons of the oxolane ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the carbon atoms of the O-(oxolan-3-ylmethyl) moiety.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C H₂-O (ring, C5) | ~68 - 72 | Carbon adjacent to the ring oxygen.[2] |

| O-C H₂-CH (ring, C2) | ~68 - 72 | Carbon adjacent to the ring oxygen.[2] |

| O-C H₂-N (exocyclic) | ~70 - 75 | Methylene carbon attached to the exocyclic oxygen, deshielded by the nitrogen. |

| C H-CH₂-O (ring, C3) | ~35 - 40 | Methine carbon of the oxolane ring. |

| C-C H₂-C (ring, C4) | ~30 - 35 | Methylene carbon of the oxolane ring. |

Experimental Protocol for NMR Data Acquisition

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Dissolve 5-10 mg of sample"]; b [label="in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, Methanol-d₄)"]; c [label="Transfer to NMR tube"]; a -> b -> c; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; d [label="Insert sample into NMR spectrometer"]; e [label="Tune and shim the probe"]; f [label="Acquire ¹H and ¹³C spectra"]; d -> e -> f; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; g [label="Fourier transform"]; h [label="Phase and baseline correction"]; i [label="Reference spectra"]; g -> h -> i; }

c -> d; f -> g; }

Caption: Workflow for NMR data acquisition and processing.-

Solvent Selection: Due to the salt nature of the compound, polar deuterated solvents are required. Deuterium oxide (D₂O) is a primary choice, which will result in the exchange and disappearance of the NH₃⁺ and OH proton signals. Methanol-d₄ is another excellent option that may allow for the observation of these exchangeable protons, albeit as broad signals.

-

Sample Preparation: Dissolve approximately 5-10 mg of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solution should be transferred to a 5 mm NMR tube.

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm is appropriate.

-

¹³C NMR: A proton-decoupled experiment, such as a standard zgpg30, should be used. A larger number of scans will be necessary compared to the ¹H experiment. A spectral width of around 220 ppm is standard.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra. For D₂O, the residual HDO peak can be used as a reference (δ ~4.79 ppm). For methanol-d₄, the residual solvent peak (δ ~3.31 ppm for ¹H, δ ~49.0 ppm for ¹³C) serves as the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride, the IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3200 - 2800 (broad) | O-H and N-H stretching | Strong, broad | Characteristic of hydroxyl and ammonium groups involved in hydrogen bonding.[3][4] |

| 2960 - 2850 | C-H stretching (aliphatic) | Medium to strong | From the CH and CH₂ groups of the oxolane ring and methylene linker. |

| ~1600 - 1500 | N-H bending (asymmetric and symmetric) | Medium | Characteristic of the ammonium (-NH₃⁺) group.[5] |

| ~1465 | C-H bending (scissoring) | Medium | From the CH₂ groups. |

| 1150 - 1050 | C-O-C stretching (asymmetric) | Strong | Characteristic of the ether linkage in the oxolane ring.[6][7][8] |

| ~1000 | N-O stretching | Medium | Expected for the hydroxylamine functionality.[5] |

Experimental Protocol for IR Data Acquisition

As the compound is a solid, a common and effective method for obtaining an IR spectrum is using a potassium bromide (KBr) pellet.[9][10]

a [label="Grind 1-2 mg of sample with ~100 mg of dry KBr"]; b [label="Place mixture in a pellet press"]; c [label="Apply pressure to form a transparent pellet"]; d [label="Acquire IR spectrum"];

a -> b -> c -> d; }

Caption: Workflow for IR data acquisition using the KBr pellet method.-

Sample Preparation (KBr Pellet):

-

Thoroughly dry high-purity KBr powder in an oven to remove any residual water, which has a strong and broad O-H absorption.

-

In an agate mortar and pestle, grind 1-2 mg of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride to a fine powder.

-

Add approximately 100 mg of the dry KBr powder and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

-

An alternative method is the thin solid film technique, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate before analysis.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation. For a polar and thermally labile compound like O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.[12][13]

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base, O-(oxolan-3-ylmethyl)hydroxylamine.

-

Molecular Formula of Free Base: C₅H₁₁NO₂

-

Exact Mass of Free Base: 117.0790

-

Expected [M+H]⁺ ion: m/z 118.0868

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions.

parent [label="[M+H]⁺\nm/z 118"]; frag1 [label="Loss of NH₂OH\nm/z 85"]; frag2 [label="Loss of H₂O\nm/z 100"]; frag3 [label="α-cleavage of ring\nm/z 71"];

parent -> frag1 [label=" -NH₃OH "]; parent -> frag2 [label=" -H₂O "]; parent -> frag3 [label=" Ring opening "]; }

Caption: Predicted major fragmentation pathways for [M+H]⁺ of O-(oxolan-3-ylmethyl)hydroxylamine.-

Loss of hydroxylamine (NH₂OH): A common fragmentation pathway for O-alkylhydroxylamines can be the cleavage of the C-O bond, leading to the loss of a neutral hydroxylamine molecule. This would result in a fragment ion corresponding to the oxolan-3-ylmethyl cation at m/z 85.

-

Alpha-cleavage of the ether: Fragmentation of the tetrahydrofuran ring, particularly alpha to the ether oxygen, is a characteristic pathway for ethers.[14][15][16][17] This could lead to various smaller fragment ions. A prominent fragment could be the C₄H₇O⁺ ion at m/z 71.

-

Loss of water (H₂O): The protonated molecule may lose a molecule of water, resulting in an ion at m/z 100.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation and Ionization:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the precursor ion (m/z 118) and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride, a molecule of significant interest in medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive framework for the empirical characterization of this compound. By understanding the causality behind the experimental choices and the fundamental principles of each spectroscopic technique, researchers can confidently acquire and interpret high-quality data, ensuring the structural integrity and purity of this important chemical intermediate.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Analytical Answers. (n.d.). Electrospray Ionization (ESI)

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).

- Giorgi, G. (2010). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform, 44(5).

- American Chemical Society. (2015, January 6).

- Taylor & Francis Online. (2006, August 19). 13C NMR Chemical Shifts of Heterocycles: 3∗. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons.

- Slideshare. (n.d.). Msc alcohols, phenols, ethers.

- YouTube. (2025, August 20).

- YouTube. (2023, January 25).

- Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.

- American Chemical Society. (2020, June 19). Wire Desorption Combined with Electrospray Ionization Mass Spectrometry: Direct Analysis of Small Organic and Large Biological Compounds. Journal of the American Society for Mass Spectrometry.

- PubMed. (2016, November 15). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4.

- PubMed. (2007, February 15).

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- Marcel Dekker, Inc. (1996). 13C NMR Chemical Shifts of Heterocycles.

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- ChemScene. (n.d.). 5470-11-1 | Hydroxylamine hydrochloride.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- SlidePlayer. (n.d.).

- ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans.

- ResearchGate. (n.d.). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry.

- University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.

- Indian Academy of Sciences. (1964). Raman spectrum of hydroxylamine - hydrochloride.

- ResearchGate. (n.d.). O-H and N-H stretching bands of the noncomplexed compounds and (a)....

- Cambridge Isotope Laboratories. (n.d.). Hydroxylamine·HCl (¹⁵N, 98%).

- Taylor & Francis Online. (n.d.). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Hydroxylamine Hydrochloride | 5470-11-1.

- American Chemical Society. (2017, October 3).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0148087).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0171025).

- ChemicalBook. (n.d.). TETRAHYDROFURAN-D8(1693-74-9) 13C NMR spectrum.

- Eurisotop. (n.d.). HYDROXYLAMINE:HCL.

- The Royal Society of Chemistry. (n.d.).

- Computational Chemistry Comparison and Benchmark DataBase. (n.d.).

- MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- chemconnections.org. (n.d.).

- Benchchem. (n.d.). Application Note: Elucidating the Fragmentation Pattern of 3-Hydroxypropanethioamide using Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

- Sapphire Bioscience. (n.d.). o-(Oxolan-3-ylmethyl)hydroxylamine hydrochloride.

- Research Journal of Chemical Sciences. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.

- The Royal Society of Chemistry. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.

- MDPI. (n.d.). O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine.

Sources

- 1. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. longdom.org [longdom.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

A Technical Guide to Tetrahydrofuran-Based Linkers in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular linker, a seemingly simple bridge between two functional moieties, is a critical determinant of success in complex molecular design, from targeted therapeutics to advanced materials. Within the diverse lexicon of chemical linkers, those incorporating the tetrahydrofuran (THF) scaffold have emerged as a class of significant interest. This guide provides a deep technical analysis of THF-based linkers, elucidating the fundamental chemical properties that make them advantageous and exploring their burgeoning applications. We will dissect their role in enhancing the therapeutic index of Antibody-Drug Conjugates (ADCs), optimizing the performance of Proteolysis-Targeting Chimeras (PROTACs), and their utility in polymer and materials science. This document serves as a resource for scientists seeking to leverage the unique attributes of THF-based linkers to solve complex challenges in chemical synthesis and application.

The Tetrahydrofuran Moiety: A Versatile Scaffold for Chemical Linkers

Tetrahydrofuran, a heterocyclic organic compound, is a well-established and versatile solvent in chemical manufacturing.[1][2][3] Its utility as a linker component stems from a unique combination of intrinsic physicochemical properties that can be strategically exploited to modulate the behavior of a final conjugate.

-

Hydrophilicity and Solubility: The ether oxygen of the THF ring is a hydrogen bond acceptor, imparting a degree of hydrophilicity.[3] This is a crucial feature in bioconjugation, where maintaining the solubility of increasingly complex and often hydrophobic molecules like ADCs is paramount.[4][5] The introduction of a THF moiety can mitigate the aggregation often caused by hydrophobic payloads, a common challenge that can compromise ADC stability and efficacy.[6][7]

-

Conformational Profile: The THF ring is not planar but exists in a dynamic equilibrium of twisted and envelope conformations. This provides a balance of semi-rigidity and flexibility. In the context of PROTACs, where the linker must orient two large protein binding modules to form a productive ternary complex, this controlled flexibility can be advantageous over purely linear alkyl or PEG linkers.[8]

-

Stereochemical Diversity: The THF ring can be synthesized with multiple stereocenters. This allows for the creation of a diverse library of linkers with distinct three-dimensional arrangements, which can be used to fine-tune the spatial relationship between the linked moieties.[9]

-

Biocompatibility and Stability: The ether linkages of THF are generally stable under physiological conditions, a prerequisite for linkers used in drug delivery systems that must remain intact in circulation to prevent premature payload release.[10]

Applications in Bioconjugation and Drug Delivery

The strategic incorporation of THF into linker design is having a significant impact on the development of next-generation therapeutics.

Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of anticancer agents that deliver potent cytotoxic drugs selectively to tumor cells.[11] The linker connecting the antibody and the payload is critical to the ADC's success, influencing its stability, pharmacokinetics, and therapeutic window.[10]

The hydrophobic nature of many potent payloads can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[7][12] This aggregation can lead to rapid clearance from circulation and reduced efficacy.[12] Hydrophilic linkers are therefore highly sought after to counteract this effect. THF-based linkers, by increasing the overall polarity of the drug-linker component, help to reduce aggregation and improve the physicochemical properties of the ADC.[4][6] This enables the development of ADCs with higher DARs and potentially greater potency without compromising their in vivo stability.[12]

Logical Workflow: ADC Synthesis with a THF-Based Linker

The diagram below illustrates a generalized workflow for conjugating a drug to an antibody using a heterobifunctional THF-based linker.

Caption: Generalized workflow for ADC synthesis using a THF-based linker.

Optimizing Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[8][13] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[14] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation.[8][13]

THF-based linkers offer a compelling scaffold for PROTAC design. Their semi-rigid nature can help pre-organize the two binding ligands, potentially reducing the entropic penalty of forming the ternary complex. This contrasts with highly flexible linkers (like long PEG chains) which, while improving solubility, may allow for too many non-productive binding conformations. The ability to synthesize stereoisomers of THF linkers provides a powerful tool to systematically explore the optimal 3D geometry for ternary complex formation.[9] Several PROTAC linkers incorporating THF moieties are commercially available for research use.[15]

Conceptual Diagram: PROTAC Mechanism of Action

This diagram shows how a THF-based PROTAC facilitates the ubiquitination and subsequent degradation of a Protein of Interest (POI).

Caption: THF-based PROTAC inducing ubiquitination and degradation of a target protein.

Applications in Polymer and Materials Science

Beyond bioconjugation, the THF structure is fundamental to polymer science, primarily through the cationic ring-opening polymerization (ROP) of THF itself to produce polytetramethylene ether glycol (PTMEG).[16][17][18][19] PTMEG is a key component in the production of high-performance materials like spandex and polyurethane elastomers.[2][19][20]

More recently, functionalized THF molecules have been explored as linkers or cross-linkers within more complex polymer networks. For example, methacrylate-telechelic PTHF has been used as a macromolecular cross-linker to create novel amphiphilic conetworks.[21] In materials science, THF-based linkers have been incorporated into metal-organic frameworks (MOFs), where they can influence the structure and properties of the resulting framework.[22][23] One study demonstrated that a MOF constructed with a tetrapodal, silicon-centered linker exhibited a high-sensitivity luminescence response for sensing THF vapor.[23]

Synthetic Strategies and Methodologies

The synthesis of THF-based linkers typically involves two main stages: the construction of the core THF ring with desired stereochemistry and functional handles, followed by the attachment of reactive groups for conjugation.

Synthesis of a Heterobifunctional THF-Based Linker

The following protocol outlines a representative, multi-step synthesis for a heterobifunctional THF-based linker suitable for bioconjugation, starting from a commercially available chiral diol. This methodology provides a framework that can be adapted for various applications.

Protocol: Synthesis of an Amine-to-Thiol THF Crosslinker

Objective: To synthesize a THF-based linker with an N-hydroxysuccinimide (NHS) ester for reaction with amines (e.g., lysine on an antibody) and a maleimide group for reaction with thiols (e.g., on a cysteine-engineered antibody or a drug).

Materials:

-

(2R,3R)-1,4-Dibenzyloxy-2,3-butanediol

-

Allyl bromide

-

Grubbs' First-Generation Catalyst

-

Hydrogen (H₂), Palladium on Carbon (Pd/C)

-

4-Nitrophenyl chloroformate, Pyridine

-

N-(2-Aminoethyl)maleimide trifluoroacetate salt

-

Triethylamine (Et₃N)

-

N,N'-Disuccinimidyl carbonate (DSC), Dimethylaminopyridine (DMAP)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Dimethylformamide (DMF)

Methodology:

-

Step 1: Synthesis of the Bis-Allyl Ether

-

Dissolve (2R,3R)-1,4-Dibenzyloxy-2,3-butanediol in anhydrous THF.

-

Cool to 0 °C and add sodium hydride (NaH) portion-wise. Stir for 30 minutes.

-

Add allyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with EtOAc. Purify by column chromatography. Causality: This Williamson ether synthesis protects the diol and introduces the terminal alkenes required for the subsequent ring-closing metathesis.

-

-

Step 2: Ring-Closing Metathesis (RCM)

-

Dissolve the bis-allyl ether from Step 1 in anhydrous DCM.

-

Bubble argon through the solution for 15 minutes to degas.

-

Add Grubbs' First-Generation Catalyst and reflux the mixture under argon.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to yield the dihydrofuran intermediate. Causality: RCM is a powerful reaction that efficiently forms the five-membered ring structure.

-

-

Step 3: Reduction and Deprotection

-

Dissolve the dihydrofuran intermediate in ethanol.

-

Add Pd/C catalyst.

-

Hydrogenate the mixture using a balloon or Parr shaker until the starting material is consumed. This reduces the double bond and cleaves the benzyl protecting groups simultaneously.

-

Filter the reaction through Celite to remove the catalyst and concentrate to yield the diol-substituted THF core. Causality: Catalytic hydrogenation is a clean and effective method for both alkene reduction and benzyl ether deprotection.

-

-

Step 4: Asymmetric Functionalization (Part A - Carbamate Formation)

-

Dissolve the THF-diol in DCM and cool to 0 °C.

-

Add pyridine, followed by the slow addition of 4-nitrophenyl chloroformate (1.0 eq).

-

Stir for 4-6 hours, monitoring by TLC to ensure mono-activation.

-

Wash the reaction mixture and purify to isolate the mono-activated intermediate. Causality: Using one equivalent of the activating agent under controlled temperature favors mono-functionalization of the symmetric diol.

-

-

Step 5: Asymmetric Functionalization (Part B - Maleimide Installation)

-

Dissolve the mono-activated intermediate from Step 4 in DMF.

-

Add N-(2-Aminoethyl)maleimide and Et₃N.

-

Stir at room temperature overnight.

-

Extract and purify to yield the THF linker with a free hydroxyl group and a protected maleimide. Causality: The activated carbonate is displaced by the primary amine of the maleimide reagent to form a stable carbamate linkage.

-

-

Step 6: Final Activation (NHS Ester Formation)

-

Dissolve the product from Step 5 in anhydrous DCM.

-

Add N,N'-Disuccinimidyl carbonate and a catalytic amount of DMAP.

-

Stir at room temperature until the reaction is complete.

-

Purify by column chromatography to yield the final NHS-THF-Maleimide linker. Causality: DSC is an efficient reagent for converting the final hydroxyl group into an amine-reactive NHS ester, completing the synthesis of the heterobifunctional linker.

-

Case Study: Impact of Hydrophilic Linkers on ADC Properties

To illustrate the practical benefits of THF-based or other hydrophilic linkers, consider a comparative analysis of ADCs prepared with a conventional hydrophobic linker versus a more hydrophilic variant. The introduction of hydrophilic linkers, such as those containing THF or PEG motifs, can significantly improve the biophysical properties of the resulting ADC.[7][24]

Table 1: Comparative Properties of ADCs with Hydrophobic vs. Hydrophilic Linkers

| Property | ADC with Hydrophobic Linker (e.g., SMCC) | ADC with Hydrophilic Linker (e.g., THF-based) | Rationale for Improvement |

| Solubility in Aqueous Buffer | Lower, prone to aggregation | Higher, reduced aggregation | The hydrophilic linker disrupts hydrophobic interactions between payload molecules on adjacent antibodies, improving overall solubility.[5][7] |

| Hydrophobic Interaction Chromatography (HIC) Retention Time | Longer | Shorter | HIC separates molecules based on hydrophobicity. A shorter retention time is a direct measure of the reduced surface hydrophobicity of the ADC.[24] |

| Maximum Achievable DAR | Typically limited to ~4 | Can achieve DAR of 8 or higher | Improved solubility and reduced aggregation allow for more drug molecules to be attached per antibody without compromising its integrity.[12][25] |

| In Vivo Plasma Clearance | Faster | Slower | Aggregated or overly hydrophobic ADCs are often cleared more rapidly from circulation by the reticuloendothelial system, reducing their half-life.[12] |

| In Vitro Potency (IC₅₀) | Potent | Potent | While the linker can influence payload release kinetics, the primary driver of potency is the payload itself. The goal is to maintain potency while improving other properties.[6] |

Data presented is representative and based on trends reported in the literature.[6][12][24]

Future Outlook and Emerging Trends

The development of novel linkers remains a cornerstone of innovation in drug delivery and materials science. For THF-based linkers, future research is likely to focus on several key areas:

-

Multi-functional Linkers: Designing THF scaffolds that can be conjugated to more than two moieties, enabling the creation of dual-payload ADCs or more complex PROTAC architectures.

-

Cleavable THF Linkers: While the THF core is stable, incorporating cleavable functionalities (e.g., enzyme-labile peptides, pH-sensitive hydrazones) adjacent to the THF ring will continue to be a major focus for creating next-generation ADCs with controlled payload release mechanisms.[11][26]

-

Advanced Polymer Architectures: Using functionalized THF building blocks to create precisely defined polymer structures, such as block copolymers or dendrimers, for applications in nanotechnology and controlled release.

-

Computational Design: Leveraging machine learning and molecular modeling to predict the properties of novel THF-based linkers, accelerating the design-build-test cycle for new PROTACs and other complex molecules.[27]

Conclusion

Tetrahydrofuran-based linkers represent a powerful and versatile tool in the modern chemist's arsenal. Their inherent hydrophilicity, combined with a tunable conformational profile and stereochemical complexity, allows for the rational design of sophisticated molecules. In the highly competitive fields of drug development, particularly for ADCs and PROTACs, the ability of THF linkers to improve solubility, reduce aggregation, and optimize spatial orientation provides a distinct advantage. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the strategic application of THF-based linkers is set to expand, driving innovation from targeted therapeutics to the next generation of functional materials.

References

-

de Goeij, B. E. M., et al. (2023). Optimization of Drug-Linker to Enable Long-term Storage of Antibody–Drug Conjugate for Subcutaneous Dosing. Journal of Medicinal Chemistry. Retrieved from [Link]

- Bogart, J. W., et al. (2019). Hydrophilic linkers for antibody drug conjugates. Google Patents.

-

Kandela, I., et al. (2010). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. Retrieved from [Link]

-

Schumacher, D., et al. (2023). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. Chemical Science. Retrieved from [Link]

- Zhao, R. Y., et al. (2012). HYDROPHILIC LINKERS AND THEIR USES FOR CONJUGATION OF DRUGS TO CELL BINDING MOLECULES. Google Patents.

-

Gao, C.-Y., et al. (2016). Assemblies of metal–organic frameworks based on a tetrapodal linker for luminescence sensing of tetrahydrofuran. CrystEngComm. Retrieved from [Link]

-

Patterson, J. T., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

-

Kratz, F., et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry. Retrieved from [Link]

-

Nomura, K., et al. (2012). Ring-Opening Polymerization of THF by Aryloxo-Modified (Imido)vanadium(V)-alkyl Complexes and Ring-Opening Metathesis Polymerization by Highly Active V(CHSiMe3)(NAd)(OC6F5)(PMe3)2. Organometallics. Retrieved from [Link]

-

Fodor, C., et al. (2015). Unprecedented scissor effect of macromolecular cross-linkers on the glass transition temperature of poly(N-vinylimidazole), crystallinity suppression of poly(tetrahydrofuran) and molecular mobility by solid state NMR in poly(N-vinylimidazole)-l-poly(tetrahydrofuran) conetworks. Polymer Chemistry. Retrieved from [Link]

-

Kovtun, Y. V., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Tuel, A., et al. (2010). The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. Catalysis Letters. Retrieved from [Link]

-

St. Amant, A. H. (2020). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository. Retrieved from [Link]

-

XX Chemical. (2024). Explore the advantages of tetrahydrofuran products. Retrieved from [Link]

-

Ito, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. Retrieved from [Link]

-

Tuel, A., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. Retrieved from [Link]

-

Global Chemicals Inc. (2026). Why is Tetrahydrofuran Important in Chemical Manufacturing?. Retrieved from [Link]

-

Kumar, P., et al. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. Retrieved from [Link]

-

Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Retrieved from [Link]

-

Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. Retrieved from [Link]

-

Gao, C.-Y., et al. (2016). Assemblies of metal–organic frameworks based on a tetrapodal linker for luminescence sensing of tetrahydrofuran. CrystEngComm. Retrieved from [Link]

-

Eastchem. (2022). THF application areas and uses. Retrieved from [Link]

-

Eastchem. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Retrieved from [Link]

-

Backes, B. J., et al. (2000). Application of Base Cleavable Safety Catch Linkers to Solid Phase Library Production. Journal of the American Chemical Society. Retrieved from [Link]

-

Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Onodera, K., et al. (2024). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. Retrieved from [Link]

-

Zhang, J., et al. (2026). Preliminary Anti-Melanoma Activity of a Chlorogenic Acid-Based PROTAC Targeting MDM4, a Candidate Protein Identified by Proteomics. MDPI. Retrieved from [Link]

-

Hengli. (n.d.). Hengli THF Tetrahydrofuran - A Chemical With Many Uses. Retrieved from [Link]

-

CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved from [Link]

-

Tummatorn, J., et al. (2012). Studies toward a library of tetrahydrofurans: Click and MCR products of mono. PMC. Retrieved from [Link]

-

Fu, Y., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. Retrieved from [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

ReAgent. (2019). What Are The Uses Of Tetrahydrofuran (THF)?. Retrieved from [Link]

-

Park, S., et al. (2025). Mechanism of THF ring opening followed by polymerization. ResearchGate. Retrieved from [Link]

Sources

- 1. Why is Tetrahydrofuran Important in Chemical Manufacturing? [theoremchem.com]

- 2. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. labproinc.com [labproinc.com]

- 4. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]

- 13. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 14. Preliminary Anti-Melanoma Activity of a Chlorogenic Acid-Based PROTAC Targeting MDM4, a Candidate Protein Identified by Proteomics [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid [mdpi.com]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. THF application areas and uses - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 21. Unprecedented scissor effect of macromolecular cross-linkers on the glass transition temperature of poly(N-vinylimidazole), crystallinity suppression of poly(tetrahydrofuran) and molecular mobility by solid state NMR in poly(N-vinylimidazole)-l-poly(tetrahydrofuran) conetworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Assemblies of metal–organic frameworks based on a tetrapodal linker for luminescence sensing of tetrahydrofuran - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. Assemblies of metal–organic frameworks based on a tetrapodal linker for luminescence sensing of tetrahydrofuran - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. debiopharm.com [debiopharm.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chemrxiv.org [chemrxiv.org]

Application of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride in peptide modification

An authoritative guide to the principles and practice of utilizing O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride for advanced peptide modification.

The precise, site-specific modification of peptides is a critical enabling technology in modern therapeutics and diagnostics. The ability to conjugate functional moieties—such as polymers for half-life extension, fluorescent probes for imaging, or cytotoxic agents for targeted drug delivery—unlocks the full potential of peptide-based molecules. Among the arsenal of bioconjugation techniques, oxime ligation has emerged as a premier strategy due to its exceptional chemoselectivity and biocompatibility.

The reaction proceeds between an aminooxy group and a carbonyl (aldehyde or ketone), forming a highly stable oxime bond under mild, aqueous conditions. This is paramount when working with complex, and often delicate, peptide structures. Unlike other methods that may target common functional groups like amines or thiols, leading to heterogeneous products, oxime ligation offers surgical precision, provided a unique carbonyl handle is present on the peptide.

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a reagent of particular interest within this class. Its structure incorporates a tetrahydrofuran (oxolane) motif, which imparts distinct and beneficial properties to the resulting peptide conjugate, including potentially enhanced aqueous solubility and modulated pharmacokinetic behavior.

The Reagent: O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

-

Molecular Formula: C₅H₁₂ClNO₂

-

Structure: A hydrophilic, aminooxy-functionalized aliphatic heterocycle supplied as a stable hydrochloride salt.

-

Key Reactive Group: The nucleophilic aminooxy moiety (-ONH₂).

Strategic Advantages:

-

Enhanced Hydrophilicity: The polar oxolane ring can improve the solubility of hydrophobic peptides, a common hurdle in formulation and development.

-

Biocompatible Scaffold: The tetrahydrofuran moiety is a non-immunogenic and stable linker component that can favorably influence the drug-like properties of the final conjugate.

-

High Stability: As a hydrochloride salt, the reagent exhibits excellent shelf-life and is readily soluble in aqueous buffers for reaction setup.

The Mechanism: pH and Catalysis in Oxime Formation

The formation of an oxime bond is a two-step process involving nucleophilic attack followed by dehydration.[1] The efficiency of this reaction is highly pH-dependent.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon of the peptide's aldehyde or ketone.

-

Dehydration: This forms a tetrahedral intermediate which then undergoes acid-catalyzed dehydration to yield the final, stable oxime bond.[2]

The reaction rate is optimal under slightly acidic conditions (pH 4-5).[1][3][4][5] This is because the acidic environment facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to attack.[3] However, at very low pH, the aminooxy group itself becomes protonated (-ONH₃⁺), rendering it non-nucleophilic and halting the reaction.[3]

For many sensitive peptides and proteins, acidic conditions are not viable due to risks of denaturation or degradation.[4][6] Consequently, performing the ligation at or near physiological pH (pH 7.0-7.4) is often required. Under these neutral conditions, the uncatalyzed reaction is significantly slower.[2][3] To overcome this kinetic barrier, a nucleophilic catalyst, most commonly aniline or its derivatives, is employed.[3][7]

Aniline accelerates the reaction at neutral pH by first reacting with the carbonyl to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy compound.[7] This catalytic cycle dramatically increases the reaction rate, making oxime ligation a practical tool for bioconjugation under physiological conditions.[6][7][8]

Reaction Mechanism Diagram

Caption: Mechanism of aniline-catalyzed oxime ligation at neutral pH.

Experimental Protocols & Workflow

Successful peptide modification via oxime ligation involves two key stages: 1) The introduction of a carbonyl handle onto the peptide, and 2) The ligation reaction with the aminooxy reagent.

Protocol 1: Introduction of an Aldehyde Handle via N-terminal Serine Oxidation

This protocol is suitable for peptides possessing an N-terminal serine residue. The vicinal diol of serine can be selectively cleaved by sodium periodate to generate a glyoxylyl group (an α-oxo aldehyde).

Materials:

-

Peptide with N-terminal Serine

-

Sodium periodate (NaIO₄)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting column (e.g., PD-10)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in PBS to a final concentration of 1-5 mg/mL.

-

Periodate Addition: Prepare a fresh stock solution of NaIO₄ in PBS. Add the NaIO₄ solution to the peptide solution to a final concentration of 2 mM.[1]

-

Incubation: Incubate the reaction mixture in the dark (wrap the vial in foil) for 20-30 minutes at room temperature.[1] The darkness prevents light-induced side reactions.

-

Purification: Immediately purify the aldehyde-modified peptide using a pre-equilibrated desalting column to remove excess periodate and its byproducts. Elute with the reaction buffer intended for the subsequent ligation step (e.g., 100 mM phosphate buffer, pH 7.0).

-

Quantification: Determine the concentration of the recovered aldehyde-peptide, typically via UV-Vis spectrophotometry at 280 nm if aromatic residues are present. Proceed immediately to the ligation step.

Protocol 2: Oxime Ligation with O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

This protocol describes the aniline-catalyzed ligation at neutral pH.

Materials:

-

Aldehyde-modified peptide (from Protocol 1)

-

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

-

Aniline (or a more soluble derivative like p-phenylenediamine)

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0

-

Quenching solution (optional, e.g., an excess of a small molecule aldehyde like acetone)

-

Analytical and Preparative RP-HPLC system

Procedure:

-

Reagent Preparation:

-

Prepare a 10-50 mM stock solution of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride in the reaction buffer. Note: As it is a hydrochloride salt, dissolving it in the buffer will neutralize the HCl.

-

Prepare a 1 M stock solution of aniline in DMSO or a saturated aqueous solution.[7]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the aldehyde-modified peptide solution with the O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride stock solution. A 5 to 20-fold molar excess of the hydroxylamine reagent over the peptide is recommended to drive the reaction to completion.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[1][2] The final concentration of DMSO, if used, should ideally be below 10% (v/v).

-

-

Incubation: Allow the reaction to proceed at room temperature for 2-12 hours. The optimal time should be determined empirically.

-

Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 2, 4, 8 hours) and analyzing them via analytical RP-HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, typically more hydrophobic, product peak.

-

Quenching (Optional): Once the reaction is deemed complete, it can be quenched by adding an excess of a small molecule aldehyde or by immediate purification.

-

Purification: Purify the final peptide conjugate using preparative RP-HPLC to remove excess reagents, catalyst, and any unreacted starting material.

-

Characterization: Confirm the identity and purity of the final product by LC-MS (to verify the mass of the conjugate) and analytical RP-HPLC.

Experimental Workflow Diagram

Caption: Overall workflow for peptide modification using oxime ligation.

Data Summary & Troubleshooting

Table 1: Key Parameters for Oxime Ligation

| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed Reaction | Notes & Recommendations |

| Optimal pH | 4.0 - 5.0[3][4][6] | 6.5 - 7.5[2][7] | Use catalyzed reaction for pH-sensitive peptides. |

| Temperature | Room Temperature | Room Temperature | Elevated temperatures (e.g., 37°C) can increase rate but may risk peptide degradation. |

| Hydroxylamine Excess | 10 - 50 fold | 5 - 20 fold | Higher excess drives equilibrium towards the product. |

| Catalyst Conc. | N/A | 10 - 100 mM[2] | Higher catalyst concentration increases rate, but solubility can be limiting.[8][9] |

| Reaction Time | 12 - 48 hours | 2 - 12 hours | Monitor via HPLC/LC-MS to determine endpoint. |

Table 2: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inefficient aldehyde formation. 2. Incorrect pH. 3. Inactive hydroxylamine reagent. 4. Insufficient catalyst. | 1. Verify aldehyde presence post-oxidation. 2. Confirm reaction buffer pH is within the optimal range (6.5-7.5 for catalyzed). 3. Use a fresh stock of the hydroxylamine reagent. 4. Increase aniline concentration or switch to a more efficient catalyst like p-phenylenediamine.[4][6][7] |

| Slow Reaction Rate | 1. Low reagent/peptide concentration. 2. Low catalyst concentration. 3. Sub-optimal pH. | 1. Increase the concentration of reactants if possible. 2. Increase catalyst concentration up to its solubility limit.[7] 3. Fine-tune the pH within the 6.5-7.5 range. |

| Multiple Product Peaks | 1. Peptide instability (degradation). 2. Side reactions of the aldehyde. 3. Isomer formation (E/Z oximes). | 1. Ensure mild conditions; consider running at 4°C for longer. 2. Use freshly prepared aldehyde-peptide immediately. 3. E/Z isomers of oximes can sometimes be resolved by HPLC but are often functionally identical. |

Conclusion

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a valuable tool for the site-specific modification of peptides. By leveraging the principles of aniline-catalyzed oxime ligation, researchers can achieve efficient and clean conjugation at physiologically compatible pH. The protocols and data presented herein provide a robust framework for the successful implementation of this chemistry, enabling the development of novel peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013).

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. (2025). BenchChem.

- Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Lig

- Oximes and Hydrazones in Bioconjugation: Mechanism and C

- Enhanced catalysis of oxime-based bioconjugations by substituted anilines. (2014). PubMed.

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2025).

- Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018). Organic Letters.

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug

- Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gel